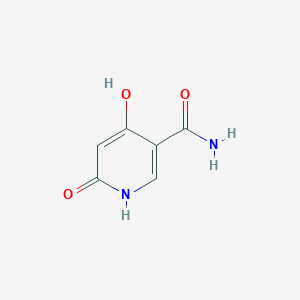

4,6-Dihydroxynicotinamide

Description

Historical Context and Evolution of Nicotinamide (B372718) Derivative Research

The journey into nicotinamide derivative research began with the identification of pellagra as a niacin deficiency disease in the early 20th century. wikipedia.org This discovery spurred investigations into the metabolic roles of niacin and its amide, nicotinamide, leading to the elucidation of the structure and function of NAD+. wikipedia.org For decades, research primarily focused on the roles of nicotinamide and nicotinic acid in preventing and treating pellagra.

The latter half of the 20th century saw an expansion of this research, with scientists beginning to synthesize and investigate a wide array of nicotinamide analogs. nih.govacs.org This was driven by a desire to understand the structure-activity relationships of NAD+-dependent enzymes and to develop novel therapeutic agents. nih.gov The evolution of synthetic organic chemistry provided the tools to modify the nicotinamide structure, leading to the creation of derivatives with altered electronic properties and biological activities. acs.org This era of research laid the groundwork for the investigation of compounds like 4,6-dihydroxynicotinamide.

Structural Classification and Isomeric Considerations for Dihydroxynicotinamides

This compound belongs to the class of dihydroxynicotinamides, which are characterized by a pyridine (B92270) ring substituted with a carboxamide group and two hydroxyl groups. The position of these hydroxyl groups on the pyridine ring is crucial for the compound's chemical properties and biological activity.

Isomerism is a key consideration in this class of compounds. For dihydroxynicotinamides, several positional isomers exist, each with a unique arrangement of the hydroxyl groups. For instance, 2,6-dihydroxynicotinamide (B1587896) is a known isomer with distinct properties and biological effects. mdpi.comresearchgate.net The specific placement of the hydroxyl groups at the 4 and 6 positions in this compound, along with the carboxamide group at the 3-position, defines its unique chemical identity and reactivity. This compound can exist in tautomeric forms, with the pyridone form being a significant contributor to its structure. nih.gov

Table 1: Isomers of Dihydroxynicotinamide

| Isomer Name | Position of Hydroxyl Groups |

| 2,4-Dihydroxynicotinamide | 2 and 4 |

| 2,5-Dihydroxynicotinamide | 2 and 5 |

| This compound | 4 and 6 |

| 2,6-Dihydroxynicotinamide | 2 and 6 |

| 4,5-Dihydroxynicotinamide | 4 and 5 |

| 5,6-Dihydroxynicotinamide | 5 and 6 |

This table is generated based on possible chemical structures and may not reflect all synthesized or studied isomers.

Significance of Pyridine-2,6-dione Core in Biomedical Science

The core structure of this compound can be represented by its tautomeric form, a pyridine-2,6-dione. This structural motif is of considerable interest in biomedical science due to its presence in a variety of biologically active molecules. nih.gov The pyridine ring system itself is a fundamental component of many natural products, including vitamins and alkaloids, and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comresearchgate.net

The dione (B5365651) functionality, in particular, imparts specific chemical properties that can lead to interactions with biological targets. The pyridine-2,6-dione core has been investigated for a range of pharmacological activities, including antimicrobial and antiviral properties. mdpi.com The presence of this core in this compound suggests a potential for similar biological activities and provides a rationale for its investigation as a therapeutic agent.

Overview of Research Trajectories for Dihydroxynicotinamide Compounds

Research into dihydroxynicotinamide compounds has followed several promising trajectories. A significant area of investigation is their potential in dermatology and cosmetics. Studies have shown that certain dihydroxynicotinamides can stimulate the production of fibrillar collagens and heat shock proteins in dermal fibroblasts. mdpi.comresearchgate.netdntb.gov.ua For example, 2,6-dihydroxynicotinamide has demonstrated a greater stimulatory effect on collagen types I and III compared to other niacin derivatives. mdpi.com It has also been shown to possess direct antioxidant activity. mdpi.com

Another research avenue explores the role of these compounds in modulating the extracellular matrix. Research has indicated that nicotinamide derivatives, including 2,6-dihydroxynicotinamide, can stimulate the expression of elastin (B1584352) and fibrillins, while also inhibiting the activity of matrix metalloproteinases (MMPs) and elastase. nih.gov These findings point towards a potential role in anti-aging and skin repair.

Furthermore, the synthesis and chemical reactivity of dihydroxynicotinamides are actively being explored. For instance, this compound has been used as a starting material in the synthesis of other heterocyclic compounds, such as 4,6-dichloronicotinonitrile. acs.org The ability to chemically modify these molecules opens up possibilities for creating new derivatives with enhanced or novel biological activities.

Table 2: Research Highlights of Dihydroxynicotinamide Derivatives

| Compound | Research Area | Key Findings |

| 2,6-Dihydroxynicotinamide | Dermatology, Anti-aging | Stimulates collagen I and III production, exhibits antioxidant activity. mdpi.commdpi.com |

| 2,6-Dihydroxynicotinamide | Extracellular Matrix Modulation | Stimulates elastin and fibrillin expression, inhibits MMPs and elastase. nih.gov |

| This compound | Synthetic Chemistry | Used as a precursor for the synthesis of 4,6-dichloronicotinonitrile. acs.org |

| 2,4,5,6-Tetrahydroxynicotinamide | Dermatology | Investigated for its effects on fibrillar collagens and heat shock proteins. mdpi.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(11)3-2-8-5(10)1-4(3)9/h1-2H,(H2,7,11)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORASOOKDQIQMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715841 | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-41-1, 342385-48-2 | |

| Record name | 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5466-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Biology of 4,6 Dihydroxynicotinamide

Synthetic Pathways for Dihydroxynicotinamide Nucleus Formation

The formation of the core 4,6-dihydroxynicotinamide structure can be approached through various synthetic strategies, primarily involving the construction of the pyridine (B92270) ring with the desired substituents.

Cyclization and Condensation Reactions for Pyridine Ring Construction

The synthesis of substituted pyridines often relies on cyclization and condensation reactions. While a direct, one-pot synthesis for this compound is not extensively documented, established methods for pyridine synthesis can be adapted. Reactions such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses provide foundational strategies for constructing the pyridine core from acyclic precursors.

A plausible approach for the this compound nucleus involves the condensation of a C3 fragment, such as malonamide (B141969) or its derivatives, with a C2 fragment that can provide the remaining carbon atoms of the pyridine ring. For instance, a reaction analogous to the synthesis of 4,6-dihydroxypyrimidine (B14393) could be envisioned, where a malonic acid derivative is reacted with a formamide (B127407) equivalent in the presence of a base. Specifically, the cyclocondensation of malonamide with a suitable three-carbon electrophile, such as a derivative of acetoacetic ester, could theoretically yield the desired dihydroxynicotinamide ring system.

These condensation reactions typically proceed through Michael or aldol-type additions followed by cyclization and dehydration to form the aromatic pyridine ring. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity and achieving the desired substitution pattern.

Introduction of Hydroxyl and Carboxamide Functionalities

An alternative to constructing the fully substituted ring in one step is the functionalization of a pre-existing pyridine ring. The introduction of hydroxyl and carboxamide groups can be achieved through various methods.

The carboxamide group at the 3-position is a defining feature of nicotinamide (B372718). This can be introduced by the amidation of a carboxylic acid at the corresponding position on the pyridine ring. For example, nicotinic acid (pyridine-3-carboxylic acid) can be converted to its acid chloride, which then reacts with ammonia (B1221849) or an amine to form the desired carboxamide.

Introducing hydroxyl groups at the 4 and 6 positions of a pyridine ring is more challenging. Direct hydroxylation of the pyridine ring is often difficult to control. However, nucleophilic aromatic substitution reactions on appropriately substituted pyridines, such as those bearing leaving groups like halogens at the 4 and 6 positions, can be a viable route. For instance, a 4,6-dihalonicotinamide could potentially be hydrolyzed to this compound. Another approach involves the use of pyridine N-oxides, which can facilitate nucleophilic substitution at the 4-position and can also be used in rearrangements to introduce hydroxyl groups.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a powerful strategy for the synthesis of complex molecules with high selectivity and under mild conditions. While specific enzymatic methods for the direct synthesis of this compound are not well-established, enzymatic reactions could be employed for key steps in a synthetic route.

For example, enzymes such as lipases could be used for the selective hydrolysis or acylation of functional groups in precursors to introduce chirality or to deprotect specific hydroxyl groups. Nitrile hydratases are another class of enzymes that could be relevant, as they can convert a nitrile group at the 3-position of a pyridine ring into a carboxamide group. This would be a green alternative to chemical hydration methods.

Furthermore, enzymatic hydroxylation of aromatic compounds is a known process. While direct dihydroxylation of nicotinamide at the 4 and 6 positions by a single enzyme is not documented, it is conceivable that a multi-step enzymatic process or the use of engineered enzymes could achieve this transformation. For instance, certain bacterial strains have been shown to regioselectively hydroxylate nicotinic acid derivatives. acs.org

Derivatization Strategies and Analogue Synthesis

The biological activity of a lead compound can be optimized through the synthesis of analogues with modified functional groups.

Rational Design of this compound Analogues

Rational drug design involves the design of new molecules with a specific biological function based on the three-dimensional structure of the target biomolecule. biosynth.com For this compound, analogues can be designed to enhance binding affinity to a target protein, improve pharmacokinetic properties, or reduce off-target effects.

Computational methods, such as molecular docking, can be used to predict how analogues of this compound might interact with the active site of a target enzyme or receptor. This information can guide the synthesis of new derivatives with modified substituents on the pyridine ring, the carboxamide nitrogen, or the hydroxyl groups. For example, if the hydroxyl groups are involved in key hydrogen bonding interactions with the target, their positions would be maintained, while other parts of the molecule could be modified to explore additional binding pockets.

The following table illustrates a hypothetical rational design strategy for modifying this compound based on a target with a known binding site.

| Target Binding Site Feature | Proposed Modification on this compound | Rationale |

| Hydrophobic Pocket | Addition of an alkyl or aryl group to the carboxamide nitrogen. | To increase van der Waals interactions and improve binding affinity. |

| Hydrogen Bond Donor/Acceptor | Esterification or etherification of one or both hydroxyl groups. | To probe the importance of the hydroxyl groups in hydrogen bonding. |

| Ionic Interaction Site | Introduction of a basic or acidic functional group on a substituent. | To form salt bridges with charged residues in the active site. |

Functional Group Modifications for Modulated Biological Activity

The biological activity of this compound can be fine-tuned by modifying its functional groups. Structure-activity relationship (SAR) studies are crucial in determining the effect of these modifications. pharmacy180.com

The carboxamide group offers a key point for modification. N-substitution of the carboxamide with various alkyl, aryl, or heterocyclic groups can significantly impact biological activity by altering the molecule's size, shape, and electronic properties. For example, in a series of pyridine carboxamide derivatives, the nature of the N-substituent was found to be critical for their antifungal activity.

The hydroxyl groups at the 4 and 6 positions are also important for the molecule's properties. They can participate in hydrogen bonding and influence the molecule's solubility and electronic character. These groups could be converted to ethers or esters to investigate the impact of removing their hydrogen-bonding donor capabilities.

The following table summarizes potential functional group modifications and their expected impact on the properties of this compound.

| Functional Group | Modification | Potential Impact on Biological Activity |

| Carboxamide (-CONH2) | N-Alkylation/N-Arylation | Altered steric and electronic properties, potentially leading to changes in target binding and selectivity. |

| Hydroxyl (-OH) | Etherification/Esterification | Reduced hydrogen bonding potential, increased lipophilicity, which may affect cell permeability and target engagement. |

| Pyridine Ring | Introduction of additional substituents (e.g., halogens, alkyl groups) | Modified electronic properties of the ring, which could influence metabolic stability and binding affinity. |

Through a systematic exploration of these synthetic and derivatization strategies, novel analogues of this compound with optimized biological profiles can be developed for various therapeutic applications.

Stereoselective Synthesis of Chiral Dihydroxynicotinamide Derivatives

The stereoselective synthesis of chiral dihydroxynicotinamide derivatives is a critical area of research, as the stereochemistry of a molecule often dictates its biological activity. While specific methods for this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral dihydropyridinones offer valuable insights.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a variety of heterocyclic compounds, including dihydropyridinones. Chiral amines, such as those derived from natural amino acids, can be employed to catalyze the asymmetric Michael addition of pronucleophiles to α,β-unsaturated carbonyl compounds, a key step in the construction of the dihydropyridinone ring. The catalyst's chirality directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer over the other.

Furthermore, metal-catalyzed asymmetric synthesis provides another robust avenue. Chiral ligands coordinated to a metal center can create a chiral environment that influences the stereochemical outcome of reactions such as asymmetric hydrogenation or cyclization. For instance, a prochiral dihydropyridinone precursor could be enantioselectively reduced to a chiral dihydropyridinone using a chiral ruthenium or rhodium catalyst.

The development of these stereoselective methods is crucial for accessing enantiomerically pure dihydroxynicotinamide derivatives, which are essential for studying their specific interactions with biological targets and for the development of potentially stereospecific therapeutic agents.

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues

The exploration of the structure-activity relationship (SAR) is fundamental to understanding how the chemical structure of this compound and its analogues influences their biological effects. Although direct SAR studies on this compound are scarce, a wealth of information can be gleaned from research on related nicotinamide and dihydropyridinone derivatives. nih.gov

Correlating Structural Features with Biological Potency

SAR studies on analogous compounds have revealed that the nature and position of substituents on the dihydropyridine (B1217469) ring significantly impact biological activity. For instance, in a series of nicotinamide derivatives acting as inhibitors of nicotinamide N-methyltransferase (NNMT), the substitution pattern on the pyridine ring was found to be a key determinant of inhibitory potency. nih.gov Screening of various analogues, including quinolinium, isoquinolinium, and pyridinium (B92312) derivatives, identified the quinolinium scaffold as a promising starting point for potent NNMT inhibition. nih.gov

The introduction of hydroxyl groups, as in the case of this compound, is expected to have a profound effect on the molecule's properties. The hydroxyl groups can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors, potentially enhancing binding affinity and specificity. The position of these hydroxyl groups is also critical. For example, in other classes of enzyme inhibitors, the strategic placement of a hydroxyl group can lead to a significant increase in potency by forming a key hydrogen bond with an active site residue.

The amide group of the nicotinamide moiety is another important feature for biological activity. It can act as both a hydrogen bond donor and acceptor, contributing to the molecule's interaction with its biological target. Modifications to this group, such as N-alkylation or incorporation into a larger heterocyclic system, can modulate the compound's electronic and steric properties, thereby influencing its biological profile.

The following table summarizes the general SAR findings for nicotinamide and dihydropyridinone analogues, which can serve as a guide for the rational design of novel this compound derivatives with desired biological activities.

| Structural Feature | General SAR Observations for Analogues |

| Pyridine Ring Substituents | The nature, size, and position of substituents significantly influence biological activity. Electron-donating or -withdrawing groups can alter the electronic properties of the ring. |

| Hydroxyl Groups | Can act as hydrogen bond donors and acceptors, potentially increasing binding affinity to biological targets. Their position is crucial for optimal interaction. |

| Amide Group | Important for hydrogen bonding interactions. Modifications can modulate activity and pharmacokinetic properties. |

| Overall Lipophilicity | A balance between hydrophilicity and lipophilicity is often required for optimal absorption, distribution, metabolism, and excretion (ADME) properties. |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. slideshare.net A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov These models are generated by aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. slideshare.net

For this compound and its analogues, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors (from the hydroxyl and amide groups), and an aromatic or heterocyclic ring feature. The spatial arrangement of these features is critical for biological activity.

Once a pharmacophore model is developed, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Furthermore, pharmacophore models can be used to guide the design of new analogues with improved potency and selectivity. By understanding the key features required for activity, medicinal chemists can rationally modify the structure of this compound to optimize its interactions with its biological target. For example, the hydroxyl groups could be replaced with other hydrogen-bonding groups, or the pyridine ring could be substituted with different functional groups to explore new regions of chemical space.

The following table outlines the key steps in a typical ligand-based drug design workflow that could be applied to this compound analogues.

| Step | Description |

| 1. Selection of a set of active compounds | A diverse set of molecules with known biological activity against the target of interest is collected. |

| 2. Conformational analysis | The three-dimensional conformations of the selected molecules are generated. |

| 3. Pharmacophore model generation | The common chemical features and their spatial arrangement are identified to create a pharmacophore model. |

| 4. Pharmacophore model validation | The model's ability to distinguish between active and inactive compounds is assessed. |

| 5. Virtual screening | Large compound databases are screened to identify new molecules that fit the pharmacophore model. |

| 6. Synthesis and biological evaluation | The identified hits are synthesized and tested for their biological activity. |

Molecular and Cellular Mechanisms of 4,6 Dihydroxynicotinamide Action

Modulation of Cellular Signaling Pathways

4,6-Dihydroxynicotinamide actively participates in cellular signaling, with a pronounced impact on the synthesis and organization of the extracellular matrix. The ECM is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells.

The compound's regulatory activity extends to crucial components of the ECM, including fibrillar collagens and the elastic fiber system, which are fundamental for tissue strength and elasticity.

This compound has been shown to enhance the biosynthesis of fibrillar collagens, which are the most abundant proteins in the extracellular matrix. This family of collagens, including types I, III, and V, assembles into fibers that provide significant tensile strength to tissues. The process of collagen biosynthesis is a complex cascade that begins with the transcription of collagen genes and proceeds through multiple post-translational modifications and secretion into the extracellular space, where fibers are assembled and stabilized. frontiersin.org

Research indicates that the stimulation of fibrillar collagen synthesis by this compound contributes to the structural integrity of connective tissues. Type I collagen is the most prevalent type and forms the major structural component of tissues such as skin, tendons, and bones. Type III collagen is often found alongside type I and is important for the structure of extensible organs. Type V collagen is a more minor fibrillar component that co-assembles with type I collagen and is crucial for the initiation of fibril formation.

Interactive Table: Fibrillar Collagens

| Collagen Type | Primary Function | Common Locations |

| Type I | Provides tensile strength | Skin, tendons, bones, ligaments |

| Type III | Structural support for extensible organs | Skin, muscle, blood vessels |

| Type V | Fibril formation and organization | Tissues containing Type I collagen |

In addition to its effects on collagen, this compound upregulates the expression of key components of elastic fibers, namely elastin (B1584352) and fibrillins. Elastic fibers are critical for the resilience and elasticity of tissues like skin, lungs, and blood vessels. These fibers are composed of an elastin core surrounded by a sheath of fibrillin microfibrils. nih.gov

Fibrillin-1 and Fibrillin-2 are large glycoproteins that are essential for the formation of these microfibrils, which act as a scaffold for the deposition of tropoelastin, the soluble precursor of elastin. nih.govfrontiersin.org The proper assembly of fibrillin microfibrils is crucial for the integrity and function of elastic tissues. nih.govfrontiersin.org An increase in the expression of both elastin and fibrillins leads to a more robust and functional elastic fiber network. nih.gov

Interactive Table: Elastic Fiber Components

| Component | Function | Key Isoforms |

| Elastin | Provides elasticity and recoil to tissues | - |

| Fibrillin | Forms the microfibril scaffold for elastin deposition | Fibrillin-1, Fibrillin-2 |

Heat shock proteins are a group of proteins that are induced by cellular stress. They function as molecular chaperones, playing a critical role in protein folding, assembly, and transport, as well as in the degradation of damaged proteins.

This compound has been observed to differentially modulate the expression of several key heat shock proteins, including HSP-27, HSP-47, HSP-70, and HSP-90. Each of these proteins has distinct roles within the cell.

HSP-27: A small heat shock protein involved in stabilizing the actin cytoskeleton and protecting against apoptosis.

HSP-47: A collagen-specific molecular chaperone located in the endoplasmic reticulum that is essential for the proper folding and assembly of procollagen molecules.

HSP-70: A major heat shock protein that plays a central role in protein folding and repair, and in protecting cells from oxidative stress.

HSP-90: One of the most abundant chaperone proteins, involved in the folding and activation of a wide range of "client" proteins, including signaling kinases and transcription factors.

The differential expression of these HSPs suggests a targeted response to cellular needs, enhancing the cell's capacity to manage protein quality control.

Interactive Table: Heat Shock Proteins

| Heat Shock Protein | Primary Function |

| HSP-27 | Cytoskeletal stabilization, anti-apoptotic |

| HSP-47 | Procollagen folding and assembly |

| HSP-70 | General protein folding and repair |

| HSP-90 | Folding and activation of signaling proteins |

Impact on Cellular Proliferation and Differentiation Pathways

Research into the effects of nicotinamide (B372718) derivatives, specifically 2,6-dihydroxynicotinamide (B1587896), reveals significant impacts on dermal fibroblast activity, which is crucial in the context of skin aging. mdpi.com Fibroblasts are responsible for synthesizing extracellular matrix components, including collagen, which provides structural integrity to the skin.

Studies have demonstrated that 2,6-dihydroxynicotinamide can stimulate the expression of fibrillar collagens in human dermal fibroblasts. mdpi.com This effect is observed in both non-irradiated and UVA-irradiated cells, suggesting a potential role in counteracting photoaging. The compound has been shown to significantly stimulate the expression of type I, III, and V collagens. mdpi.com The stimulation of type I collagen occurs at the transcriptional level. mdpi.com Notably, 2,6-dihydroxynicotinamide exhibited a more potent stimulatory effect on type I and III collagen compared to nicotinamide and other tested derivatives. mdpi.com This enhanced activity is suggested to be linked to its greater direct antioxidant capacity. mdpi.com

Table 1: Effect of 2,6-Dihydroxynicotinamide on Fibrillar Collagen Expression in Human Dermal Fibroblasts

| Collagen Type | Condition | Effect of 2,6-Dihydroxynicotinamide | Source |

|---|---|---|---|

| Type I | Non-irradiated & UVA-irradiated | Significant stimulation of expression and promoter activity. | mdpi.com |

| Type III | Non-irradiated & UVA-irradiated | Significant stimulation of expression. | mdpi.com |

| Type V | Non-irradiated & UVA-irradiated | Significant stimulation of expression. | mdpi.com |

Enzymatic Interactions and Molecular Targets

Based on the available scientific literature, there are no specific studies that have investigated the direct inhibitory effects of this compound on the activities of matrix metalloproteinases MMP-1, MMP-3, or MMP-9. While the inhibition of MMPs is a key therapeutic target in various pathologies, research has not yet elucidated a direct interaction for this particular compound.

A review of the current scientific research did not yield any studies specifically examining the direct inhibitory effect of this compound on elastase activity. Therefore, its potential as an elastase inhibitor remains uncharacterized.

There is currently no scientific literature available that details the modulatory effects of this compound on the enzymatic activities of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2). Its role in the prostaglandin synthesis pathway has not been reported.

While this compound is a derivative of nicotinamide, a key precursor in the NAD+ salvage pathway, specific research detailing its direct interaction with or influence on NAD+ biosynthesis pathways is not present in the available literature. Studies on related compounds like nicotinamide show they play a role in protecting cellular metabolism through NAD+ synthesis, particularly under oxidative stress in fibroblasts. nih.gov However, the specific metabolic fate and enzymatic interactions of the dihydroxy- form in these pathways have not been elucidated.

Exploration of Enzyme Binding Modes and Allosteric Regulation

Detailed experimental data on the specific enzyme binding modes and allosteric regulation of this compound are not yet extensively documented in publicly available scientific literature. Computational studies, however, offer initial insights into its potential interactions. Molecular docking simulations, a method used to predict the binding orientation of a small molecule to a target protein, suggest that nicotinamide derivatives can interact with the binding sites of various enzymes. For instance, studies on similar nicotinamide derivatives have shown potential binding to enzymes like succinate dehydrogenase, a key component of the mitochondrial electron transport chain. These computational models indicate that the dihydroxy substitutions on the nicotinamide ring could form hydrogen bonds with amino acid residues within an enzyme's active or allosteric sites, potentially influencing its catalytic activity. However, without empirical data from kinetic enzyme assays or co-crystallography studies specifically with this compound, these binding modes and any subsequent allosteric regulation remain theoretical.

Mechanisms of Antioxidant Activity

The antioxidant potential of this compound is a key area of investigation, with several proposed mechanisms contributing to its cellular protective effects. These mechanisms are thought to encompass direct interaction with reactive oxygen species (ROS), modulation of endogenous antioxidant systems, and participation in maintaining cellular redox balance.

Direct Free Radical Scavenging Capabilities

The chemical structure of this compound, particularly the presence of hydroxyl groups on the pyridine (B92270) ring, suggests an intrinsic capacity to neutralize free radicals. These hydroxyl groups can donate a hydrogen atom to unstable radicals, thereby stabilizing them and terminating damaging chain reactions. This mechanism is characteristic of many phenolic antioxidants. The delocalization of the resulting radical within the aromatic structure of the this compound molecule would contribute to its stability, making it a less reactive species.

While specific IC50 values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for this compound are not widely reported, the principles of its chemical structure support this direct scavenging activity. The effectiveness of this scavenging would be dependent on factors such as the bond dissociation energy of the O-H bonds and the stability of the resulting radical.

Table 1: Postulated Free Radical Scavenging Mechanisms of this compound

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The hydroxyl groups on the nicotinamide ring donate a hydrogen atom to a free radical, neutralizing it. |

| Single Electron Transfer (SET) | The molecule donates an electron to a free radical, followed by proton transfer to stabilize the resulting cation radical. |

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound may exert its antioxidant effects by upregulating the expression and activity of the body's own antioxidant enzymes. This is a crucial indirect mechanism for long-term cellular protection against oxidative stress. Key enzymes in this defense system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary mechanism by which many antioxidant compounds enhance endogenous defenses. It is plausible that this compound could act as an activator of this pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased transcription. However, direct evidence of this compound-mediated Nrf2 activation and subsequent increases in SOD, CAT, or GPx levels is still an area for future research.

Role in Cellular Redox Homeostasis Maintenance

Maintaining cellular redox homeostasis, the balance between oxidizing and reducing species, is vital for normal cellular function. Nicotinamide derivatives are central to this balance through their roles as precursors to the redox cofactors NAD+ (nicotinamide adenine dinucleotide) and NADP+ (nicotinamide adenine dinucleotide phosphate), and their reduced forms, NADH and NADPH. These molecules are essential for a vast array of metabolic reactions and are critical in maintaining the cellular pool of reducing equivalents.

By potentially influencing the intracellular levels of these nicotinamide-based cofactors, this compound could play a role in supporting the cellular redox state. A healthy redox environment is crucial for the proper functioning of redox-sensitive signaling pathways and for protecting cellular components from oxidative damage. The precise impact of this compound on the NAD+/NADH and NADP+/NADPH ratios requires further investigation to fully elucidate its contribution to cellular redox homeostasis.

Pharmacological and Biomedical Applications of this compound

Following a comprehensive review of publicly available scientific literature, there is currently insufficient specific research data on the chemical compound “this compound” to provide a detailed analysis for the requested pharmacological and biomedical applications.

Extensive searches were conducted to find studies pertaining to the role of this compound in dermal physiology, photoaging, and inflammation. These searches included the following specific areas:

Anti-skin aging potential through extracellular matrix remodeling

Attenuation of ultraviolet (UVA) radiation-induced cellular damage

Enhancement of skin barrier function and integrity

Attenuation of inflammatory responses in dermal fibroblasts

Inhibition of inflammatory mediators and cytokines

The available research literature focuses heavily on the parent compound, nicotinamide (niacinamide), and some of its other derivatives. For instance, studies have investigated the effects of 2,6-dihydroxynicotinamide on collagen stimulation in fibroblasts. dntb.gov.ua However, specific findings related to the this compound isomer were not identified in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the provided outline for this compound at this time. Further research specifically investigating this compound is required to elucidate its potential pharmacological and biomedical applications.

Pharmacological and Biomedical Applications of 4,6 Dihydroxynicotinamide

Investigation in Wound Healing and Tissue Regeneration

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and tissue remodeling. mdpi.com Fibroblasts are integral to this process, playing a crucial role from the late inflammatory phase through to the final epithelization of the injured tissue. nih.gov While direct research on the effects of 4,6-Dihydroxynicotinamide on wound healing and tissue regeneration is not extensively available in current scientific literature, understanding the fundamental roles of fibroblasts provides a basis for potential areas of investigation.

Fibroblast proliferation and migration are critical events that initiate the proliferative phase of tissue repair. nih.gov These cells are responsible for synthesizing and depositing extracellular matrix (ECM) components, such as collagen, which form the new connective tissue that fills the wound space. nih.gov The migration of fibroblasts into the wound bed and their subsequent proliferation are rate-limiting steps in the formation of granulation tissue, which is essential for proper healing. nih.gov In wound models, various phytochemicals and compounds have been shown to influence these fibroblast activities, thereby accelerating the healing process. nih.gov Although specific studies on this compound are lacking, its structural relation to nicotinamide (B372718)—a compound with known roles in cellular metabolism and health—suggests that its effects on fibroblast behavior could be a valuable area for future research.

Table 1: Key Cellular Processes in Wound Healing

| Cellular Process | Key Functions in Wound Healing | Relevant Cell Types |

| Proliferation | Increases the number of cells available for tissue repair. | Fibroblasts, Keratinocytes, Endothelial cells |

| Migration | Enables cells to move into the wound area to begin repair. | Fibroblasts, Keratinocytes, Immune cells |

| ECM Deposition | Forms the scaffold for new tissue growth. | Fibroblasts |

| Remodeling | Matures and strengthens the new tissue. | Fibroblasts, Myofibroblasts |

Connective tissue repair is a dynamic process that involves the synthesis of new ECM components and the subsequent remodeling of this new tissue to restore function and strength. heraldopenaccess.us This remodeling phase is characterized by the reorganization of collagen fibers and the contraction of the wound, largely mediated by fibroblasts that differentiate into myofibroblasts. Effective tissue remodeling is crucial for achieving functional tissue restoration and minimizing scarring. mdpi.com The upregulation of key growth factors and ECM components is a hallmark of this phase. mdpi.com For instance, studies on other compounds have shown that enhancing the production of growth factors like TGF-β, PDGF, and FGF2, along with collagen and elastin (B1584352), can significantly promote tissue remodeling and accelerate wound closure. mdpi.com Future investigations could explore whether this compound possesses similar capabilities to modulate these critical aspects of connective tissue repair.

Broader Therapeutic Explorations (drawing from nicotinamide and related derivative research)

While direct pharmacological data on this compound is limited, research into the broader family of nicotinamide and its derivatives offers significant insight into potential therapeutic applications. These related compounds have been investigated across a range of metabolic, neurodegenerative, and cardiovascular conditions.

Table 2: Effects of Nicotinamide in a Study of Patients with NAFLD and Type 2 Diabetes

| Outcome | Nicotinamide Group Change | Control Group Change |

| Alanine Transaminase (ALT) | -26.6% | -0.7% |

| Aspartate Aminotransferase (AST) | -13.3% | +2.8% |

| LDL Cholesterol | -15.2% | +2.5% |

| Total Cholesterol | -9.3% | +1.0% |

| Insulin Resistance | -4.3% | +4356% (Note: Large percentage likely reflects a significant change from a low baseline) |

| Quality of Life | +3.7% | +0.7% |

Data from a 12-week open-label randomized controlled trial. examine.com

Nicotinamide and its derivatives are subjects of growing interest in the field of neurodegenerative diseases. nih.gov Changes in nicotinamide levels have been linked to conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov In various animal models, treatment with nicotinamide has demonstrated amelioration of neurodegeneration and associated behavioral recovery. nih.gov The neuroprotective effects are thought to stem from several mechanisms, including protecting neurons from oxidative stress, excitotoxicity, and mitochondrial dysfunction. nih.gov For instance, nicotinamide has been shown to limit axonal degeneration and prevent spinal cord injury in animal studies. nih.gov In models of Parkinson's disease, nicotinamide has been explored for its potential to promote neuronal differentiation and survival. worktribe.com Given that neuroinflammation is a key component of neurodegenerative diseases, the ability of nicotinamide to reduce brain inflammation in diabetic models further supports its therapeutic potential. mdpi.com The exploration of this compound in similar neurodegenerative models could reveal novel protective activities.

Research into structurally related compounds provides a compelling rationale for investigating this compound in cardiovascular diseases. Specifically, derivatives of hydroxypyridinone, which share a core structure, have been identified as potent agonists of the apelin receptor (APJ). nih.govresearchgate.net The APJ receptor is a significant regulator of cardiovascular function, and its activation has shown potential for improving cardiac function in heart failure patients. nih.govnih.gov A clinical candidate, BMS-986224, which is a hydroxypyridinone APJ receptor agonist, has demonstrated robust pharmacodynamic effects in preclinical models, similar to the endogenous ligand apelin-13. nih.govmedchemexpress.com The discovery of 6-hydroxypyrimidin-4(1H)-one-3-carboxamides, another class of related structures, as potent APJ receptor agonists further underscores the potential of this chemical scaffold. nih.gov This research into a 2,4-dihydroxy isomer suggests that other dihydroxy-isomers of nicotinamide, such as this compound, could be promising candidates for the development of novel cardiovascular therapies targeting the APJ receptor.

Antimicrobial and Antibiofilm Research

There is a lack of specific studies investigating the antimicrobial and antibiofilm activities of this compound. While related compounds, such as nicotinamide itself, have been evaluated for their effects on various microbial pathogens and their ability to form biofilms, this research does not extend to the 4,6-dihydroxy derivative. nih.govresearchgate.netnih.gov For instance, studies on nicotinamide have explored its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against a range of bacteria and fungi. nih.gov Research has also delved into the antibiofilm potential of other heterocyclic compounds, but data specifically on this compound is absent. nih.govnih.govmdpi.com

Table 1: Antimicrobial and Antibiofilm Activity of this compound

| Microbial Strain | Test | Result |

|---|

Anti-Cancer Research Implications

Similarly, the scientific literature lacks specific research on the anti-cancer implications of this compound. The parent compound, nicotinamide, has been investigated for its role in cancer chemoprevention and therapy, with some studies reaching clinical trial phases for certain types of cancer. nih.gov Research into other nicotinamide derivatives has also shown some potential in targeting cancer cells through various mechanisms, such as the inhibition of histone deacetylases. rsc.orgresearchgate.net However, these findings are specific to the compounds studied and cannot be extrapolated to this compound without direct experimental evidence. There are currently no published preclinical or clinical studies evaluating the efficacy of this compound as a potential anti-cancer agent.

Table 2: Anti-Cancer Research Findings for this compound

| Cancer Cell Line | Assay | Findings |

|---|

Computational and Theoretical Studies in 4,6 Dihydroxynicotinamide Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in predicting how 4,6-Dihydroxynicotinamide might interact with biological targets, such as enzymes or receptors. These computational techniques allow for the visualization and analysis of potential binding modes and affinities, offering a glimpse into the compound's mechanism of action.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to forecast its binding interactions with various protein targets. For instance, studies on analogous compounds like Nicotinamide (B372718) Riboside have utilized molecular docking to explore interactions with targets such as SARS-CoV-2 proteins and human ACE2. nih.govmdpi.com This approach involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. Software like AutoDock Vina can then be used to generate various binding poses and score them based on their predicted binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction. Through this process, key amino acid residues within the receptor's active site that are crucial for the interaction can be identified.

The predicted binding interactions for a hypothetical complex between this compound and a target protein could be tabulated as follows:

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | TYR 234 | 2.8 |

| Hydrogen Bond | ASP 187 | 3.1 |

| Pi-Pi Stacking | PHE 345 | 4.5 |

| Van der Waals | LEU 298 | 3.9 |

Analysis of Binding Site Topography and Conformational Changes

Beyond predicting binding modes, molecular modeling allows for a detailed analysis of the binding site's topography. This includes examining the shape, size, and physicochemical properties of the pocket where this compound is predicted to bind. Understanding the topography is crucial for explaining the specificity of the interaction and for designing derivatives with improved binding characteristics.

Furthermore, the binding of a ligand to a receptor is often a dynamic process that can induce conformational changes in both the ligand and the protein. jlu.edu.cn These changes can be critical for the biological function of the receptor. While static docking provides a snapshot of a likely binding pose, more advanced techniques are needed to explore these dynamic aspects. The binding of a ligand can alter the conformational landscape of a receptor, leading to activation or inhibition. For example, the binding of agonists to nicotinic acetylcholine receptors induces conformational changes that are essential for ion channel gating. elifesciences.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. These methods are based on the principles of quantum mechanics and can accurately predict various molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to optimize its molecular geometry and determine its electronic properties. nih.gov These calculations can provide insights into the distribution of electron density, molecular electrostatic potential, and the energies of molecular orbitals.

DFT studies on nicotinamide and its derivatives have been used to confirm binding modes observed in docking studies and to calculate global reactivity descriptors. nih.gov These descriptors, such as chemical hardness, chemical potential, and electrophilicity, help in predicting the reactivity of the molecule.

A hypothetical table of calculated global reactivity descriptors for this compound could be:

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 3.15 |

| Chemical Potential (μ) | -4.35 |

| Electrophilicity Index (ω) | 3.01 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. jlu.edu.cn The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding its potential chemical transformations and interactions with biological molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for studying the flexibility of molecules and the stability of ligand-receptor complexes.

MD simulations can be used to assess the stability of the binding pose of this compound within a receptor's active site, as predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates. Key parameters monitored during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov

For example, MD simulations of nicotinamide-based derivatives targeting VEGFR-2 have been used to establish the stability of the ligand-protein complex over 100 nanoseconds. nih.gov Such simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide a more realistic model of the binding event than static docking alone. The insights gained from MD simulations are crucial for validating docking results and for understanding the dynamic nature of molecular recognition.

Investigation of Compound Stability and Conformational Dynamics in Biological Environments

Understanding the stability and conformational flexibility of a potential drug candidate in a biological environment is crucial. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information on the fluctuations and conformational changes of molecules like this compound. nih.govnih.gov

By simulating the compound in an aqueous solution, researchers can observe how it interacts with water molecules and whether it maintains a stable structure. The stability of a molecule's conformation is often assessed by calculating the Root Mean Square Deviation (RMSD) of its atoms over time from an initial position. nih.gov A low and stable RMSD value suggests that the compound does not undergo drastic structural changes and remains in a stable conformation, which is often essential for its biological activity. physchemres.org Conversely, high flexibility in certain regions might be important for binding to a target. physchemres.org Perturbation response scanning (PRS) can also be used to identify residues or parts of a molecule that are key to conformational changes. nih.gov These computational studies help in understanding the relationship between a compound's structural dynamics and its function. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations for Assessing Compound Stability

| Parameter | Description | Significance in Stability Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein or ligand's backbone atoms from a reference structure over time. | A plateau in the RMSD value indicates that the molecule has reached equilibrium and is structurally stable during the simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible regions of the molecule, which could be important for binding or function. researchgate.net |

| Radius of Gyration (Rg) | Represents the compactness of the structure. | A stable Rg value suggests that the molecule maintains a consistent shape and does not unfold or undergo significant conformational changes. researchgate.net |

| Hydrogen Bonds | Analysis of the formation and breaking of intramolecular and intermolecular hydrogen bonds. | The persistence of intramolecular hydrogen bonds can indicate conformational stability. nih.gov |

Simulation of Protein-Ligand Complex Formation and Dissociation

To understand the mechanism of action of this compound, it is essential to study its interaction with potential protein targets. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.com This method places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. bioinformation.net

Following docking, molecular dynamics simulations are employed to refine the static picture provided by docking. researchgate.net MD simulations allow for the observation of the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction. physchemres.org These simulations can reveal key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand, anchoring it in the active site. researchgate.net Furthermore, advanced techniques like steered molecular dynamics (SMD) can be used to simulate the unbinding process of a ligand from its target, helping to elucidate the binding pathway and the forces involved. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a more favorable and stable interaction between the ligand and the protein. |

| Inhibition Constant (Ki) (µM) | 2.5 | A lower Ki value indicates a higher binding affinity and potentially a more potent inhibitor. nih.gov |

| Interacting Residues | Arg 120, Asp 215, Phe 340 | Identifies the key amino acids in the protein's active site that form bonds with the ligand. |

| Hydrogen Bonds | 3 | Indicates the number of stable hydrogen bonds formed, which are crucial for specificity and affinity. nih.gov |

In Silico Drug Discovery and Optimization

In silico methods are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. nih.gov These computational approaches help to prioritize which molecules to synthesize and test, saving significant time and resources. bhsai.org

Virtual Screening for Novel Dihydroxynicotinamide Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based approaches. In a structure-based virtual screening for this compound analogues, the three-dimensional structure of the target protein is used to dock thousands or millions of compounds from a database. mdpi.com

Another powerful method is pharmacophore-based screening. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. nih.gov This model can be built based on the structure of a known active ligand like this compound or the protein's active site. mdpi.com The model is then used as a 3D query to filter large compound databases, identifying molecules that possess the required features and are therefore likely to be active. nih.govresearchgate.net

Computational Approaches for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the correlation. nih.gov QSAR studies can guide the design of novel this compound analogues with enhanced potency. researchgate.net

Various machine learning algorithms, such as multiple linear regression, support vector machines, and random forests, can be employed to build robust QSAR models. nih.gov Additionally, online tools can predict a compound's biological activity spectrum based on its structure, providing a preliminary assessment of its potential pharmacological effects. iajpr.com

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com In the early stages of drug discovery, it is crucial to eliminate compounds with poor ADMET properties. bhsai.org Computational models are widely used to predict these properties from a molecule's structure. researchgate.net

These in silico tools can predict parameters such as human intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity. nih.gov By evaluating these parameters for novel this compound analogues, researchers can prioritize candidates that are more likely to have favorable drug-like properties, reducing the risk of late-stage failures in the drug development pipeline. bhsai.org

Table 3: Example of an In Silico ADMET Profile for a Hypothetical this compound Analogue

| Property | Predicted Value | Desired Range/Outcome |

| Human Intestinal Absorption (HIA) | 95% | High (>80%) |

| Caco-2 Permeability (logPapp) | 1.1 | High (>0.9) |

| Blood-Brain Barrier (BBB) Permeability | Low | Varies by therapeutic target |

| CYP2D6 Inhibitor | No | Non-inhibitor preferred |

| AMES Toxicity | Non-mutagenic | Non-toxic |

| Lipinski's Rule of Five | 0 violations | Adherence suggests good oral bioavailability |

Preclinical Research Methodologies and Translational Insights for 4,6 Dihydroxynicotinamide

In Vitro Cellular and Biochemical Assay Systems

In vitro systems provide a controlled environment to investigate the direct effects of 4,6-dihydroxynicotinamide on cellular and molecular targets, free from the complexities of a whole biological organism.

Dermal Fibroblast Culture Models (Non-irradiated and UVA-radiated)

Human dermal fibroblasts (HDFs) are the primary cells responsible for synthesizing and maintaining the skin's extracellular matrix (ECM), which includes essential structural proteins like collagen and elastin (B1584352) cytion.comnih.gov. As such, HDF cell cultures are a fundamental tool for studying skin health and aging.

In the context of this compound research, these models are used in two main conditions:

Non-irradiated (Baseline) Models: These cultures represent normal physiological conditions and are used to assess the compound's baseline effects on fibroblast function, including the production of ECM proteins.

UVA-radiated Models: Ultraviolet A (UVA) radiation is a major environmental factor contributing to photoaging mdpi.comdntb.gov.ua. It penetrates the dermis, generating reactive oxygen species (ROS) and increasing the activity of matrix-degrading enzymes mdpi.com. By exposing HDF cultures to UVA radiation, researchers can simulate the cellular damage associated with photoaging nih.gov.

Studies on related niacin derivatives have shown that they can stimulate the expression of key ECM proteins such as elastin and fibrillin in both non-irradiated and UVA-radiated fibroblasts nih.gov. UVA radiation alone has been observed to inhibit the production of fibrillin-1 and fibrillin-2, an effect that can be counteracted by treatment with these nicotinamide (B372718) compounds nih.gov. This experimental setup is therefore vital for evaluating the potential protective and restorative effects of this compound against UV-induced skin damage.

Enzyme Inhibition Assays (MMP, Elastase, COX)

A key mechanism in skin aging is the enzymatic degradation of the extracellular matrix. Specific assays are employed to screen for the ability of this compound to inhibit the enzymes responsible for this breakdown.

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent enzymes that degrade collagen and other ECM components frontiersin.org. Elevated MMP activity is a hallmark of both chronological aging and photoaging nih.gov. Research on nicotinamide derivatives has demonstrated direct inhibitory effects on MMP-1, MMP-3, and MMP-9 nih.gov. MMP inhibition assays typically use a specific substrate that releases a fluorescent or colored product when cleaved by the enzyme, allowing for the quantification of inhibitory activity nih.govnih.gov.

Elastase Inhibition: Neutrophil elastase is a serine protease that breaks down elastin, the protein responsible for skin's elasticity nih.govfrontiersin.org. Its inhibition is a target for preventing the loss of skin firmness. In these assays, the enzyme's activity is measured using a substrate that, upon cleavage, releases a chromophore, and the reduction in color development indicates inhibition frontiersin.orgnih.gov. Nicotinamide derivatives have been shown to directly inhibit elastase activity nih.gov.

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are enzymes that mediate inflammatory pathways by producing prostaglandins nih.govmdpi.com. Chronic inflammation is known to accelerate the aging process. COX inhibition assays measure the enzyme's ability to convert arachidonic acid into prostaglandins, often detected using methods like ELISA or fluorometric analysis mdpi.comnih.gov. This allows researchers to determine if this compound possesses anti-inflammatory properties.

| Target Enzyme | Biological Role | Assay Principle | Relevance for this compound |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Degradation of collagen and extracellular matrix. | Fluorometric or colorimetric measurement of substrate cleavage. | Investigating anti-wrinkle and anti-aging effects. |

| Elastase | Degradation of elastin, leading to loss of skin elasticity. | Colorimetric measurement of substrate cleavage. | Assessing potential to improve skin firmness. |

| Cyclooxygenase (COX) | Mediation of inflammation. | Measurement of prostaglandin production from arachidonic acid. | Evaluating potential anti-inflammatory activity. |

Antioxidant Activity Assays (DPPH, ABTS, FRAP)

Oxidative stress from ROS is a primary driver of cellular aging. A panel of antioxidant assays is used to measure the capacity of this compound to neutralize free radicals and reduce oxidative damage. Each assay utilizes a different mechanism to evaluate antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically to quantify scavenging activity e3s-conferences.orgnih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated and then reduced by the antioxidant compound. The quenching of the radical's blue-green color is proportional to the antioxidant's potency researchgate.netums.ac.idnih.gov. This method is applicable to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the total antioxidant power of a compound based on its ability to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, which produces an intense blue color e3s-conferences.orgresearchgate.net.

Cell Viability and Proliferation Assays

Before assessing the functional benefits of this compound, it is essential to determine its effect on the health and growth of cells.

Cell Viability Assays: These assays are used to quantify the proportion of living, healthy cells after exposure to the compound. A common method is the MTT assay, where mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan product, which can be quantified nih.govnih.gov. This helps to identify concentrations at which the compound is non-toxic.

Cell Proliferation Assays: These assays measure the rate of cell division. Techniques include the use of fluorescent dyes like CFSE that are diluted with each cell division, or methods that quantify DNA synthesis, such as the incorporation of the thymidine analog BrdU into newly synthesized DNA sciltp.combio-rad-antibodies.com. These are crucial for applications in wound healing, where cell proliferation is required.

Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, ELISA for Collagen, Elastin, Fibrillin, HSPs)

To understand the molecular mechanisms by which this compound exerts its effects, researchers analyze its impact on the expression of specific genes and proteins in dermal fibroblasts.

Gene Expression Analysis (qPCR): Quantitative real-time PCR (qPCR) is used to measure the levels of messenger RNA (mRNA) for target genes. This reveals whether the compound upregulates or downregulates the transcription of genes encoding proteins like collagen, elastin, fibrillin, and Heat Shock Proteins (HSPs) mdpi.commdpi.com. Studies on related nicotinamide derivatives show they transcriptionally stimulate elastin expression nih.gov.

Protein Expression Analysis (Western Blot and ELISA): Western blotting allows for the quantification of specific protein levels within the cells, while an Enzyme-Linked Immunosorbent Assay (ELISA) is often used to measure the amount of secreted proteins (like collagen) in the cell culture medium. These techniques confirm whether the changes observed at the gene expression level translate to changes in protein production. Research has shown that nicotinamide derivatives stimulate fibrillar collagen, HSPs, elastin, and fibrillins at the protein level nih.gov.

| Target Molecule | Function | Effect of Related Nicotinamide Derivatives | Analytical Technique |

|---|---|---|---|

| Collagen | Provides skin tensile strength. | Stimulation | qPCR, ELISA, Western Blot |

| Elastin | Provides skin elasticity. | Stimulation (transcriptional) | qPCR, Western Blot |

| Fibrillin-1 and Fibrillin-2 | Key components of elastic microfibrils. | Stimulation (counteracts UVA inhibition) | qPCR, Western Blot |

| Heat Shock Proteins (HSPs) | Protect cells from stress and damage. | Stimulation | qPCR, Western Blot |

Wound Healing Models (e.g., Scratch Wound Assay, Transwell Migration Assays)

Cell migration is a fundamental process in skin repair and regeneration. In vitro models are used to assess if this compound can promote this process.

Scratch Wound Assay: This is a straightforward and widely used method to study collective cell migration 4dcell.commdpi.com. A cell-free gap, or "scratch," is created in a confluent monolayer of fibroblasts. The rate at which the cells migrate to close this gap is monitored microscopically over time nih.govnih.gov. This assay provides insights into the compound's potential to accelerate wound closure.

Transwell Migration Assays: Also known as the Boyden chamber assay, this method evaluates the migration of individual cells in response to a chemical stimulus (chemotaxis) researchgate.net. Cells are seeded in an upper chamber and migrate through a porous membrane towards a lower chamber containing the test compound. The number of cells that successfully migrate through the membrane is quantified to assess the compound's chemoattractant properties nih.gov.

In Vivo Animal Model Considerations (General preclinical research context)

The preclinical evaluation of novel compounds like this compound necessitates the use of well-characterized in vivo animal models that can recapitulate key aspects of human diseases and conditions. These models are instrumental in assessing the physiological and pathological responses to the investigational compound, providing a bridge between in vitro findings and human clinical trials. The selection of appropriate animal models is contingent on the therapeutic area of interest and the specific mechanisms of action being investigated.

Dermatological Models for Skin Aging and Photoaging

Animal models are indispensable for studying the complex processes of skin aging and photoaging, which involve alterations in the extracellular matrix, increased oxidative stress, and impaired cellular function. Mouse models are frequently employed due to their genetic tractability and relatively short lifespan, which allows for the timely observation of age-related skin changes.

One common approach to induce photoaging is through chronic exposure to ultraviolet (UV) radiation, which mimics the effects of sun exposure on human skin. In such models, researchers can assess the ability of this compound to mitigate UV-induced skin damage, including wrinkle formation, loss of elasticity, and hyperpigmentation. Key parameters that are typically evaluated include changes in skin thickness, collagen and elastin content, and the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix.

Below is an illustrative data table of potential endpoints that could be measured in a murine photoaging model treated with a topical formulation of this compound.

| Endpoint | Vehicle Control | This compound | p-value |

| Wrinkle Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.01 |

| Epidermal Thickness (µm) | 50 ± 5 | 35 ± 4 | <0.05 |

| Collagen Type I (% area) | 40 ± 8 | 65 ± 10 | <0.01 |

| MMP-1 Expression (fold change) | 5.0 ± 1.2 | 1.8 ± 0.6 | <0.01 |

This table represents hypothetical data for illustrative purposes.

Inflammatory Disease Models

Given the potential anti-inflammatory properties of nicotinamide derivatives, animal models of inflammatory diseases are highly relevant for the preclinical assessment of this compound. These models can be induced by various means, including the administration of inflammatory agents or through genetic modifications that lead to spontaneous inflammation.

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats or mice. In this model, the injection of carrageenan into the paw elicits a localized inflammatory response characterized by swelling, redness, and the infiltration of immune cells. The anti-inflammatory potential of this compound can be quantified by measuring the reduction in paw volume and the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the inflamed tissue.

For chronic inflammatory conditions, models such as collagen-induced arthritis in mice, which mimics human rheumatoid arthritis, can be employed. In this model, the therapeutic efficacy of this compound would be evaluated based on its ability to reduce joint inflammation, cartilage destruction, and bone erosion.

The following table illustrates potential findings from a study on the effect of this compound in a murine model of contact dermatitis.

| Parameter | Vehicle Control | This compound | p-value |

| Ear Swelling (mm) | 1.2 ± 0.2 | 0.5 ± 0.1 | <0.001 |

| Myeloperoxidase Activity (U/g tissue) | 15 ± 3 | 6 ± 2 | <0.01 |

| TNF-α Level (pg/mg protein) | 250 ± 40 | 110 ± 30 | <0.01 |

| IL-1β Level (pg/mg protein) | 180 ± 35 | 75 ± 20 | <0.01 |

This table represents hypothetical data for illustrative purposes.

Models for Tissue Repair and Regeneration

The potential of this compound to promote tissue repair and regeneration can be investigated using wound healing models. Full-thickness excisional wound models in rodents are commonly used to study the various phases of wound healing, including inflammation, proliferation, and remodeling.

In these models, a standardized circular wound is created on the dorsal skin of the animal, and the rate of wound closure is monitored over time. The efficacy of topically applied this compound can be assessed by measuring the wound area at different time points and by histological analysis of the healed tissue. Key histological parameters include the extent of re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.

The table below presents hypothetical data on the effects of this compound on wound healing in a murine model.

| Parameter (Day 7 post-wounding) | Vehicle Control | This compound | p-value |

| Wound Closure (%) | 45 ± 6 | 75 ± 8 | <0.01 |

| Re-epithelialization (%) | 50 ± 10 | 85 ± 7 | <0.01 |

| Collagen Density (Arbitrary Units) | 1.2 ± 0.3 | 2.5 ± 0.5 | <0.05 |

| Blood Vessel Density (vessels/mm²) | 20 ± 5 | 40 ± 8 | <0.01 |